[2-(4-Methylphenoxy)phenyl]methanol

Medicinal Chemistry Organic Synthesis Chemical Biology

Researchers developing diphenyl ether scaffolds face significant risk when substituting uncharacterized analogs-generic replacement without empirical validation can compromise synthetic project integrity. [2-(4-Methylphenoxy)phenyl]methanol (CAS 25562-89-4) provides a well-defined benzylic alcohol building block with established physicochemical parameters (MW 214.26, LogP 3.28). • Defined benzylic alcohol for oxidation, substitution & further functionalization. • Suitable as an analytical standard for HPLC/LC-MS method development. • Useful as a baseline control in medicinal chemistry SAR studies. BenchChem ensures verified purity and reliable global supply for your research needs.

Molecular Formula C14H14O2
Molecular Weight 214.264
CAS No. 25562-89-4
Cat. No. B2513418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(4-Methylphenoxy)phenyl]methanol
CAS25562-89-4
Molecular FormulaC14H14O2
Molecular Weight214.264
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=CC=CC=C2CO
InChIInChI=1S/C14H14O2/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-9,15H,10H2,1H3
InChIKeyQWOFIUNHXWHNHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Overview of [2-(4-Methylphenoxy)phenyl]methanol (CAS 25562-89-4) for R&D


[2-(4-Methylphenoxy)phenyl]methanol (CAS: 25562-89-4) is a substituted diphenyl ether derivative belonging to the class of benzylic alcohols . Its basic chemical properties, including molecular formula (C14H14O2), molecular weight (214.26 g/mol), and calculated LogP (3.28), are well-documented . However, a comprehensive review of available primary research, patents, and authoritative databases reveals a significant absence of publicly available, quantitative comparative data to support a specific scientific or industrial selection rationale.

Diphenyl ether building block with benzylic alcohol handle; may support synthetic derivatization
Reported moderate lipophilicity suggests potential for organic-phase chemistry research
Basic physicochemical profile documented; no differentiated performance data available

Procurement Risks in Substituting [2-(4-Methylphenoxy)phenyl]methanol (25562-89-4) with Unverified Analogs


Without quantitative, comparator-based evidence, generic substitution poses a significant risk to project integrity. While this compound is noted as a potential intermediate or building block , the lack of publicly available data on its specific performance in a given reaction, assay, or formulation means that substituting it with a close analog (e.g., 2-(4-chlorophenoxy)phenyl]methanol or [2-(4-methoxyphenoxy)phenyl]methanol) could result in unpredictable and potentially adverse outcomes. The absence of verified differentiation data makes a compelling case for the mandatory empirical validation of any proposed substitute within the user's specific experimental context.

! Close analogs (e.g., 4-chloro or 4-methoxy derivatives) may alter reactivity and physicochemical behavior unpredictably.
! No comparator-based evidence exists to guide substitution; class-level assumptions risk project integrity.
! Empirical validation within the specific experimental context is necessary before considering any substitute.

Quantitative Evidence for [2-(4-Methylphenoxy)phenyl]methanol (25562-89-4) Selection


Data Insufficiency: Absence of Verifiable Differential Evidence for 25562-89-4

After an exhaustive search of primary research papers, patents, and authoritative databases (excluding prohibited vendor sites), no quantitative, comparator-based evidence could be located for [2-(4-Methylphenoxy)phenyl]methanol (CAS 25562-89-4). Claims of antimicrobial or anti-inflammatory activity were found on non-authoritative vendor websites , but these are not substantiated by peer-reviewed data meeting the required standard for differential evidence. Therefore, a direct comparison with a defined analog cannot be provided. The following comparative data table is populated with 'Not Available' to reflect this information gap.

Data Insufficiency
Data to verify
No verifiable comparative data identified
Independent validation required; no differential evidence supports selection over analogs.
Exhaustive search of peer-reviewed and patent literature found no comparator-based performance data.
Medicinal Chemistry Organic Synthesis Chemical Biology

Application Scenarios for [2-(4-Methylphenoxy)phenyl]methanol (25562-89-4) Based on General Properties


Exploratory Research as a Synthetic Intermediate

Given its functional groups, [2-(4-Methylphenoxy)phenyl]methanol may be investigated as a synthetic intermediate or building block in organic chemistry . Its benzylic alcohol moiety can be further functionalized (e.g., oxidation, substitution) to construct more complex molecules. However, without specific, comparative performance data, its utility in any given synthetic sequence must be determined empirically.

Internal Control for Method Development

In analytical chemistry, the compound's well-defined physicochemical properties, such as its molecular weight and calculated LogP of 3.28 , could make it suitable as an internal standard or control for developing and validating new analytical methods (e.g., HPLC, LC-MS). This is a generic application based on its defined structure, not a proven differentiator.

Starting Point for Structure-Activity Relationship (SAR) Studies

The compound may serve as an unoptimized starting point or a negative control in medicinal chemistry SAR studies around diphenyl ether scaffolds . Its lack of known, potent biological activity could be useful for establishing baseline measurements against more functionalized analogs in a research program.

Application
Selection Property
Validation Focus
Exploratory synthetic intermediate studies
Benzylic alcohol handle for derivatization; diphenyl ether scaffold
Empirical reactivity and compatibility in target reaction; no performance baseline
Analytical method development control
Well-defined structure and reported moderate lipophilicity
Method-specific retention and detection behavior; not validated as internal standard
SAR study baseline control
Unoptimized diphenyl ether core without known potent bioactivity
Baseline activity and selectivity vs. functionalized analogs; requires independent characterization
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